![molecular formula C13H16N2O2 B7475016 N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide, also known as ACV1, is a small molecule that has been developed as a potential therapeutic agent. It is a synthetic compound that has been designed to target specific biological pathways in order to treat various diseases.
Mécanisme D'action
The mechanism of action of N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide is not fully understood, but it is believed to target specific biological pathways involved in disease progression. It has been shown to inhibit the activity of certain enzymes and signaling molecules that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to protect neurons from damage in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, it has been shown to have a number of potential therapeutic applications. However, one of the limitations of using N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are a number of future directions for research on N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in animal models of disease. Another potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, research could be done to better understand the mechanism of action of N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide and to design experiments to test its efficacy in different disease models.
Méthodes De Synthèse
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most common methods involves the use of a peptide coupling reagent, such as HATU or EDC, to couple the azetidine-1-carbonyl phenylalanine to the N-terminus of the acetamide. The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide has been studied extensively for its potential application in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to protect neurons from damage.
Propriétés
IUPAC Name |
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-9-11-3-5-12(6-4-11)13(17)15-7-2-8-15/h3-6H,2,7-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAIAUWLBHXWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)



![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)
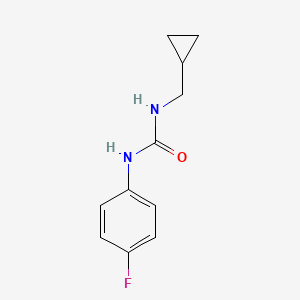
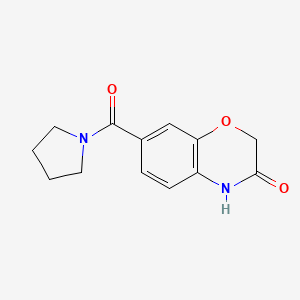
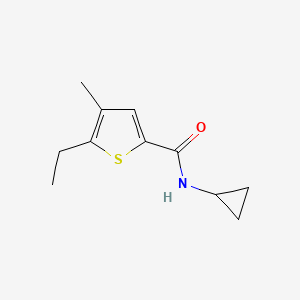
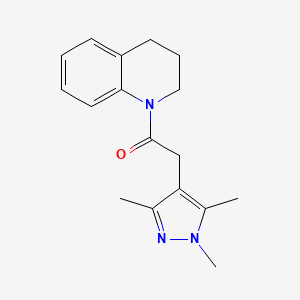
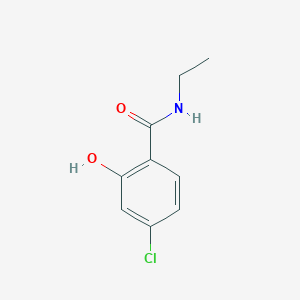
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)